molecular formula C10H6Cl3N3 B13109466 5-(2,3,4-Trichlorophenyl)pyrimidin-2-amine

5-(2,3,4-Trichlorophenyl)pyrimidin-2-amine

Cat. No.: B13109466
M. Wt: 274.5 g/mol
InChI Key: FNYLXXVSKJNQCC-UHFFFAOYSA-N
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Description

5-(2,3,4-Trichlorophenyl)pyrimidin-2-amine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. The presence of the trichlorophenyl group at the 5-position of the pyrimidine ring imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3,4-Trichlorophenyl)pyrimidin-2-amine typically involves the reaction of 2,3,4-trichlorobenzaldehyde with guanidine in the presence of a base. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the pyrimidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2,3,4-Trichlorophenyl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The trichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted pyrimidine derivatives.

Scientific Research Applications

5-(2,3,4-Trichlorophenyl)pyrimidin-2-amine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(2,3,4-Trichlorophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit protein kinases, which are essential for cell growth and proliferation. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyrimidine: A simpler analog without the trichlorophenyl group.

    4-Aminopyrrolo[2,3-d]pyrimidine: A structurally related compound with different biological activities.

    Pyrazolo[3,4-d]pyrimidine: Another pyrimidine derivative with potential anticancer properties.

Uniqueness

5-(2,3,4-Trichlorophenyl)pyrimidin-2-amine is unique due to the presence of the trichlorophenyl group, which imparts distinct chemical and biological properties. This structural feature can enhance its binding affinity to specific molecular targets and improve its efficacy in various applications.

Properties

Molecular Formula

C10H6Cl3N3

Molecular Weight

274.5 g/mol

IUPAC Name

5-(2,3,4-trichlorophenyl)pyrimidin-2-amine

InChI

InChI=1S/C10H6Cl3N3/c11-7-2-1-6(8(12)9(7)13)5-3-15-10(14)16-4-5/h1-4H,(H2,14,15,16)

InChI Key

FNYLXXVSKJNQCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C2=CN=C(N=C2)N)Cl)Cl)Cl

Origin of Product

United States

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